molecular formula C19H22BFO3 B8083710 1,3,2-Dioxaborolane, 2-[3-[(4-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-

1,3,2-Dioxaborolane, 2-[3-[(4-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-

Cat. No.: B8083710
M. Wt: 328.2 g/mol
InChI Key: IDTNRIFLTBTFMV-UHFFFAOYSA-N
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Description

1,3,2-Dioxaborolane, 2-[3-[(4-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its unique structure and properties make it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,2-Dioxaborolane, 2-[3-[(4-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- typically involves the reaction of a phenol derivative with a boronic acid derivative under specific conditions. The reaction conditions may include the use of a catalyst, such as palladium, and a base to facilitate the formation of the boronic ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. The use of automated systems and advanced purification techniques can help achieve high yields and purity.

Types of Reactions:

  • Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of an aryl halide with an aryl boronic acid derivative in the presence of a palladium catalyst.

  • Oxidation and Reduction Reactions: The boronic acid moiety in the compound can undergo oxidation to form boronic acids or reduction to form boronic esters.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by another nucleophile.

Common Reagents and Conditions:

  • Palladium Catalyst: Commonly used in cross-coupling reactions.

  • Bases: Such as potassium carbonate or sodium hydroxide.

  • Solvents: Organic solvents like toluene or dimethylformamide (DMF).

Major Products Formed:

  • Biaryls: Resulting from Suzuki-Miyaura coupling reactions.

  • Boronic Esters: Formed through reduction reactions.

  • Substituted Boronic Acids: Resulting from substitution reactions.

Scientific Research Applications

  • Chemistry: The compound is widely used in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions.

  • Biology: It can be used as a building block in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

  • Medicine: The compound's derivatives are explored for their potential therapeutic applications, including anticancer and anti-inflammatory properties.

  • Industry: It is used in the development of materials with specific properties, such as polymers and electronic devices.

Mechanism of Action

The mechanism by which 1,3,2-Dioxaborolane, 2-[3-[(4-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- exerts its effects involves its participation in cross-coupling reactions. The boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of the boronic acid group and its subsequent reaction with the aryl halide.

Comparison with Similar Compounds

  • 2-[4-(4-Fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A structural isomer with a different substitution pattern on the phenyl ring.

  • Boronic Acids: Other boronic acid derivatives used in cross-coupling reactions.

Uniqueness: 1,3,2-Dioxaborolane, 2-[3-[(4-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- is unique due to its specific substitution pattern, which influences its reactivity and selectivity in chemical reactions. Its ability to form stable boronic esters and participate in cross-coupling reactions makes it a valuable reagent in organic synthesis.

Properties

IUPAC Name

2-[3-[(4-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)15-7-5-6-14(12-15)13-22-17-10-8-16(21)9-11-17/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTNRIFLTBTFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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